2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Overview
Description
“2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride” is a chemical compound with the CAS Number: 1630082-57-3 . It has a molecular weight of 185.1 g/mol . The IUPAC name for this compound is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . This structural surrogate of piperazine has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H . The canonical SMILES structure is CN1CC2(C1)CNC2.Cl.Cl . The compound has a topological polar surface area of 15.3 Ų .Chemical Reactions Analysis
The compound has been used in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 185.09 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.0534038 g/mol . The compound has a complexity of 99.1 .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Techniques : The synthesis of 2,6-diazaspiro[3.3]heptane derivatives has been explored through various techniques, demonstrating the scalability and practicality of these processes for generating structural surrogates of piperazine and for use in arene amination reactions (Burkhard & Carreira, 2008). Another study describes a practical route to these compounds via reductive amination, showing potential for library or large-scale synthesis (Hamza et al., 2007).
Chemical Transformations : Research demonstrates the feasibility of creating diazaspiroheptanes through various chemical transformations. For instance, dihalocarbene addition and [2+2] cycloaddition are employed for synthesizing diazaspirohexanes and heptanes with high yields and stereospecificity (Pancholi et al., 2018).
Building Blocks for Drug Discovery : Certain studies highlight the synthesis of novel angular azaspiro[3.3]heptanes, providing efficient methods to create these building blocks for drug discovery, usable in libraries or on a preparative scale (Guerot et al., 2011).
Pharmacological Applications
Anticonvulsant Activity : A study on 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones revealed promising anticonvulsant activities in specific compounds, demonstrating potential for new anticonvulsant agents (He et al., 2010).
Antibacterial Activity : Novel quinoline derivatives containing a 5-azaspiro[2.4]heptan-5-yl moiety exhibited potent antibacterial activity against various respiratory pathogens, including multidrug-resistant strains (Odagiri et al., 2013).
Synthesis of Functionalized Derivatives : Research on the synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives indicates their applicability in creating diverse pharmacologically relevant compounds (Guerot et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQWQPCBYBDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630082-57-3 | |
Record name | 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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